Prop-2-en-1-yl (2,2-dimethoxyethyl)ethylcarbamate
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Overview
Description
Prop-2-en-1-yl (2,2-dimethoxyethyl)ethylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a prop-2-en-1-yl group attached to a carbamate moiety, which is further substituted with a 2,2-dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-en-1-yl (2,2-dimethoxyethyl)ethylcarbamate typically involves the reaction of prop-2-en-1-ol with ethyl isocyanate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Prop-2-en-1-ol+Ethyl isocyanate→Prop-2-en-1-yl (2,2-dimethoxyethyl)ethylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Prop-2-en-1-yl (2,2-dimethoxyethyl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Prop-2-en-1-yl (2,2-dimethoxyethyl)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl (2,2-dimethoxyethyl)ethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity. The pathways involved may include the disruption of cellular processes and interference with metabolic pathways.
Comparison with Similar Compounds
Ethyl carbamate: Similar in structure but lacks the prop-2-en-1-yl and 2,2-dimethoxyethyl groups.
Methyl carbamate: Contains a methyl group instead of the prop-2-en-1-yl group.
Propyl carbamate: Contains a propyl group instead of the prop-2-en-1-yl group.
Uniqueness: Prop-2-en-1-yl (2,2-dimethoxyethyl)ethylcarbamate is unique due to the presence of both the prop-2-en-1-yl and 2,2-dimethoxyethyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
prop-2-enyl N-(2,2-dimethoxyethyl)-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7-15-10(12)11(6-2)8-9(13-3)14-4/h5,9H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCBLRIIALKKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(OC)OC)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857405 |
Source
|
Record name | Prop-2-en-1-yl (2,2-dimethoxyethyl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128740-02-3 |
Source
|
Record name | Prop-2-en-1-yl (2,2-dimethoxyethyl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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